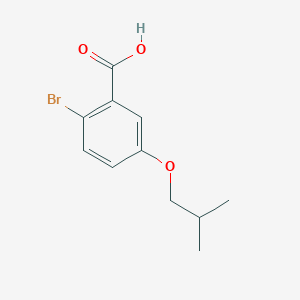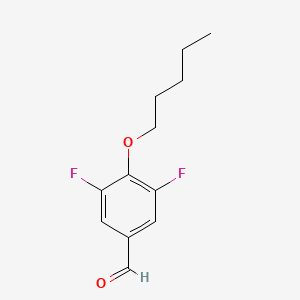
2-(2-((tert-Butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid involves several steps. One common method includes the reaction of tert-butoxycarbonyl-protected amino acids with thiazole derivatives under specific conditions . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous environment . Industrial production methods may involve scalable and cost-effective routes to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions . The thiazole ring can interact with biological molecules, forming stable complexes that can inhibit enzyme activity or modulate protein function .
Comparaison Avec Des Composés Similaires
2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid: This compound has a similar protecting group but a different core structure.
(2-Amino-ethyl)-ethyl-carbamic acid tert-butyl ester: This compound also contains a tert-butoxycarbonyl group but has a different functional group arrangement.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: This compound has a similar protecting group and is used in similar applications.
The uniqueness of 2-(2-[(tert-Butoxycarbonyl)amino]ethyl)-1,3-thiazole-4-carboxylic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Propriétés
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)12-5-4-8-13-7(6-18-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAUFWNXIMPXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7941511.png)











